molecular formula C8H5Br2N B13418276 4-(Dibromomethyl)benzonitrile

4-(Dibromomethyl)benzonitrile

Cat. No.: B13418276
M. Wt: 274.94 g/mol
InChI Key: GYQNIXGSKFFVIK-UHFFFAOYSA-N
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Description

4-(Dibromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N It is a derivative of benzonitrile, where the hydrogen atoms at the para position are replaced by a dibromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibromomethyl)benzonitrile typically involves the bromination of benzonitrile derivatives. One common method is the bromination of 4-methylbenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds through the formation of a dibromomethyl intermediate, which is then converted to the final product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Dibromomethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Imines: Formed by the reaction with primary amines.

    Acetals: Formed by the reaction with trialkyl orthoformates.

    Benzoic Acid Derivatives: Formed by oxidation reactions.

Scientific Research Applications

4-(Dibromomethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dibromomethyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The dibromomethyl group is highly reactive, allowing for various substitution and addition reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of imines and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dibromomethyl)benzonitrile is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity compared to its mono-halogenated counterparts.

Properties

Molecular Formula

C8H5Br2N

Molecular Weight

274.94 g/mol

IUPAC Name

4-(dibromomethyl)benzonitrile

InChI

InChI=1S/C8H5Br2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H

InChI Key

GYQNIXGSKFFVIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(Br)Br

Origin of Product

United States

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